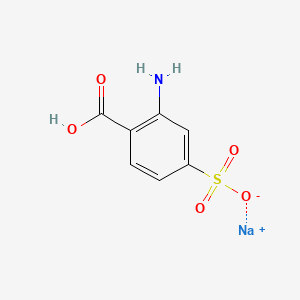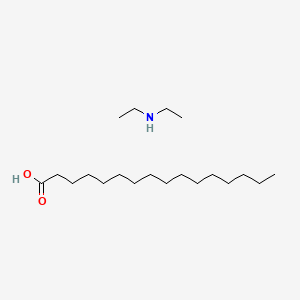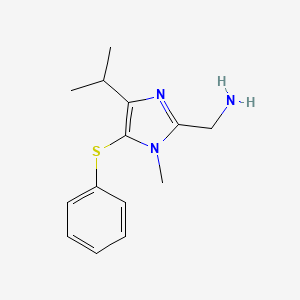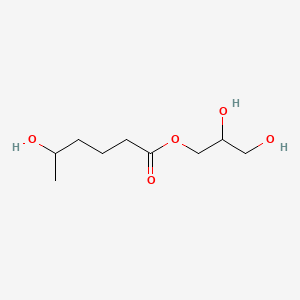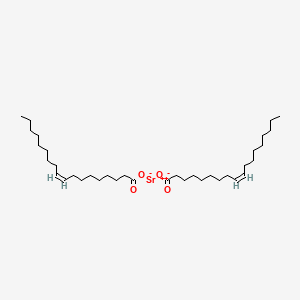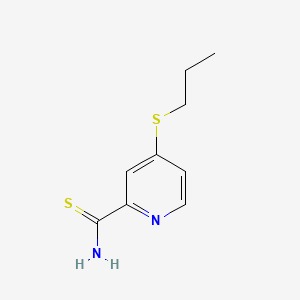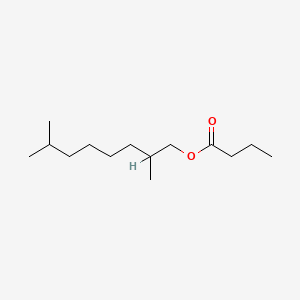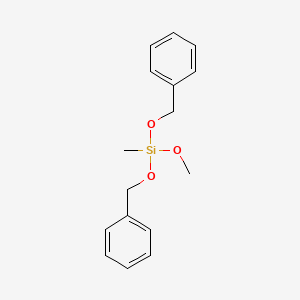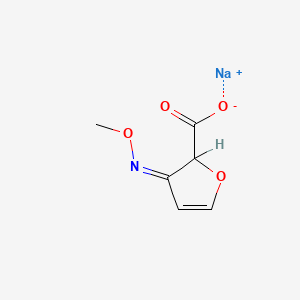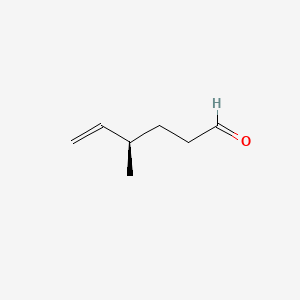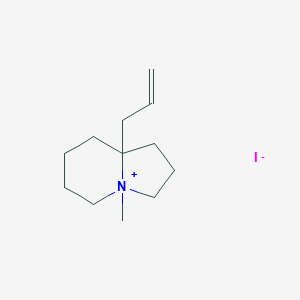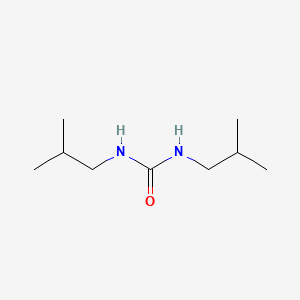
Dimethoxymethyl(3-phenylpropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxymethyl(3-phenylpropoxy)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a dimethoxymethyl group and a 3-phenylpropoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxymethyl(3-phenylpropoxy)silane typically involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. The process requires precise control over reaction conditions such as temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the use of specific catalysts to promote the reaction without decomposing intermediate products. This ensures high yield and purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethoxymethyl(3-phenylpropoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products:
Applications De Recherche Scientifique
Dimethoxymethyl(3-phenylpropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and medical devices.
Mécanisme D'action
The mechanism of action of Dimethoxymethyl(3-phenylpropoxy)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This enhances the adhesion and durability of materials treated with this compound .
Molecular Targets and Pathways: The primary molecular targets of this compound are the hydroxyl groups on inorganic and organic surfaces. The pathways involved include hydrolysis of the methoxy groups to form silanol groups, followed by condensation reactions to form siloxane bonds .
Comparaison Avec Des Composés Similaires
Dimethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 3-phenylpropoxy group.
Trimethoxysilane: Contains three methoxy groups and is used in similar applications but lacks the phenylpropoxy group.
Uniqueness: Dimethoxymethyl(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly valuable in applications requiring enhanced adhesion and chemical resistance .
Propriétés
Numéro CAS |
83918-69-8 |
|---|---|
Formule moléculaire |
C12H20O3Si |
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
dimethoxy-methyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20O3Si/c1-13-16(3,14-2)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
DVULSASCMYVBQL-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(OC)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


